molecular formula C9H18 B3056729 4,6-Dimethyl-1-heptene CAS No. 7379-69-3

4,6-Dimethyl-1-heptene

Cat. No. B3056729
CAS RN: 7379-69-3
M. Wt: 126.24 g/mol
InChI Key: FSWNZCWHTXTQBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-1-heptene is an organic compound with the molecular formula C9H18 . It has a molecular weight of 126.2392 .


Molecular Structure Analysis

The molecular structure of 4,6-Dimethyl-1-heptene consists of nine carbon atoms and eighteen hydrogen atoms . The structure can be represented as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

4,6-Dimethyl-1-heptene has several physical and chemical properties. It has a normal boiling temperature, a critical temperature, and a critical pressure . It also has a specific density and an enthalpy of vaporization or sublimation as a function of temperature .

Scientific Research Applications

Synthesis of Key Intermediates

  • Synthesis of Alpha-Irone Precursors : The study by Watanabe et al. (1973) discusses the synthesis of 5,6-dimethyl-5-hepten-2-one from 2,3-dimethyl-1,3-butadiene, a process involving 4,6-dimethyl-1-heptene as a key intermediate in the preparation of α-irone, an important fragrance compound. This highlights its role in fragrance chemistry (Watanabe, Suga, & Fujita, 1973).

In Organic Reactions and Catalyst Studies

  • Oligomerization of Propylene : Mise et al. (1991) investigated the oligomerization of propylene using specific catalysts, where 4,6-dimethyl-1-heptene was identified as one of the abnormal oligomers formed. This study provides insights into the behavior of 4,6-dimethyl-1-heptene in industrial polymerization processes (Mise, Kageyama, Miya, & Yamazaki, 1991).

In Material Science

  • Photoreaction with Iron Carbonyls : Research by Pinkerton et al. (1978) discusses the photoreaction of certain organic compounds with Fe(CO)5, leading to complexes involving structures like 5,6-dimethylene-7-oxabicyclo[2.2.1]hept-2-ene. The study of such reactions can offer valuable insights into material science and coordination chemistry (Pinkerton et al., 1978).

In Analytical Chemistry

  • Gas-Phase Reactions Study : Atkinson et al. (1995) analyzed the products of gas-phase reactions of various alkenes, including 4,6-dimethyl-1-heptene, with O3. Such studies are crucial for understanding atmospheric chemistry and the behavior of organic compounds in the environment (Atkinson, Tuazon, & Aschmann, 1995).

In Organometallic Chemistry

  • Study of Zirconocene-Allyl Complexes : Vatamanu (2014) conducted a study on the reaction of zirconocene compounds with 2,4-dimethyl-1-heptene, contributing to the understanding of organometallic chemistry and catalyst design (Vatamanu, 2014).

In Chemical Engineering

  • Vaporization Enthalpies Determination : Verevkin et al. (2000) determined the vaporization enthalpies of various hydrocarbons, including 4,6-dimethyl-1-heptene. Such data is vital for chemical engineering and process design, especially in the field of thermodynamics (Verevkin, Wandschneider, & Heintz, 2000).

In Renewable Energy Research

  • Synthesis of Renewable Jet and Diesel Fuels : Harvey and Quintana (2010) explored the synthesis of renewable fuels from 2-ethyl-1-hexene, a process where compounds like 4,6-dimethyl-1-heptene play a role. This research contributes to the development of sustainable energy solutions (Harvey & Quintana, 2010).

Safety And Hazards

4,6-Dimethyl-1-heptene is a flammable liquid and vapor. It may be fatal if swallowed and enters airways . Safety measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

4,6-dimethylhept-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-5-6-9(4)7-8(2)3/h5,8-9H,1,6-7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWNZCWHTXTQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50540820
Record name 4,6-Dimethylhept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-1-heptene

CAS RN

7379-69-3
Record name 4,6-Dimethylhept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dimethyl-1-heptene
Reactant of Route 2
4,6-Dimethyl-1-heptene
Reactant of Route 3
4,6-Dimethyl-1-heptene
Reactant of Route 4
4,6-Dimethyl-1-heptene
Reactant of Route 5
Reactant of Route 5
4,6-Dimethyl-1-heptene
Reactant of Route 6
Reactant of Route 6
4,6-Dimethyl-1-heptene

Citations

For This Compound
19
Citations
T Mise, A Kageyama, S Miya, H Yamazaki - Chemistry Letters, 1991 - journal.csj.jp
In the oligomerization of propylene by (C 5 Me 5 ) 2 MCl 2 (M = Zr,Hf)/methylalumoxane, formation of abnormal oligomers such as 1-pentene(C 5 ), 2,4-dimethyl-1-pentene(C 7 ), 4-…
Number of citations: 45 www.journal.csj.jp
JKY Kiang, PC Uden, JCW Chien - Polymer Degradation and Stability, 1980 - Elsevier
Polypropylene has been pyrolysed in a carrier stream of helium from 388 to 900C in both the programmed heating and flash pyrolysis modes. The products were on-line identified and …
Number of citations: 118 www.sciencedirect.com
JJW Eshuis, YY Tan, JH Teuben, J Renkema - Journal of molecular …, 1990 - Elsevier
Complexes [Cp ∗ 2 MMe(THT)] + [BPh 4 ] − (THT = tetrahydrothiophene; M = Ti, Zr, Hf) have been synthesized and their properties with respect to olefin oligomerization and …
Number of citations: 204 www.sciencedirect.com
LI Antsus, AD Petrov - Bulletin of the Academy of Sciences of the USSR …, 1956 - Springer
It was established that, unlike the polymerization of propene over phosphoric acid (which proceeds by simple stepwise addition of propene), its polymerization over zinc chloride is …
Number of citations: 1 link.springer.com
Y Suzuki, T Yasumoto, K Mashima… - Journal of the American …, 2006 - ACS Publications
A series of hafnocene complexes (η 5 -C 5 Me 4 R 1 )(η 5 -C 5 Me 4 R 2 )HfCl 2 with [R 1 , R 2 ] = [H, H] (1), [Me, H] (2), [Me, Me] (3), [Et, Me] (4), [ i Pr, Me] (5), [SiMe 3 , Me] (6), [ t Bu, Me] …
Number of citations: 47 pubs.acs.org
P Li, C Shen, J Min, JY Mei, H Zheng, L He… - Catalysis Science & …, 2020 - pubs.rsc.org
The ligand effect on the chemo/regioselectivity and reactivity of cobalt-catalysed hydroformylation has been discussed. The results of the unmodified cobalt carbonyl catalyst showed …
Number of citations: 9 pubs.rsc.org
C Janiak - Coordination chemistry reviews, 2006 - Elsevier
This review summarizes the use of metallocene complexes and related compounds as catalysts in the dimerization or oligomerization of olefins (alkenes) or terminal acetylenes (alkynes…
Number of citations: 231 www.sciencedirect.com
JJW Eshuis - 1991 - research.rug.nl
Lanthanide and group 3, d', 14 electron compounds Cp* LnR (R= alkyl, hydride) are very active catalysts for the polymerization of ethene"" With o-olefins they give 6-hydrogen and 6-…
Number of citations: 1 research.rug.nl
GP Belov - Russian Journal of Applied Chemistry, 2008 - Springer
Review embarrasses the problems of low molecular weight olefins (ethylene and propylene) selective oligomerization to butene-1, hexene-1, octene-1, 4-methylpentene-1; selective …
Number of citations: 14 link.springer.com
GA Tolstikov, UM Dzhemilev - Journal of organometallic chemistry, 1985 - Elsevier
Trialkylalanes and dialkyl- and diaryl-magnesium derivatives can be cross-coupled with allyl ethers and esters, sulphides, and quaternized allylamines. The reactions proceed …
Number of citations: 5 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.